molecular formula C18H29NaO3S B7822894 sodium;2-dodecylbenzenesulfonate

sodium;2-dodecylbenzenesulfonate

Cat. No.: B7822894
M. Wt: 348.5 g/mol
InChI Key: HFQQZARZPUDIFP-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers arranged in a ring. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of around 5-6 and a temperature of 50-60°C. The reaction mixture is then purified to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process includes steps such as liquefaction of starch, enzymatic conversion, and purification. The purified cyclodextrins are then dried and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin ring.

    Substitution: Substitution reactions can introduce different substituents onto the cyclodextrin ring, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Used in formulations to enhance the delivery and efficacy of drugs.

    Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Cyclodextrin
  • Beta-Cyclodextrin
  • Gamma-Cyclodextrin

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property makes them valuable in various applications, including drug delivery, food industry, and environmental protection. Compared to other similar compounds, cyclodextrins offer a versatile and efficient means of enhancing the properties of guest molecules.

Properties

IUPAC Name

sodium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
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